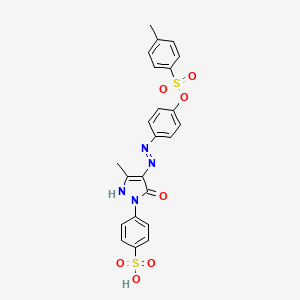

Acid Yellow 76 free acid

Description

Significance of Azo Dyes in Contemporary Chemical Research

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants. nih.gov Their importance in modern chemical research stems from several key factors. The synthesis of azo dyes is typically straightforward and cost-effective, involving diazotization and coupling reactions, which allows for a high degree of structural modification. nih.govscielo.org.mx This adaptability enables the creation of a vast array of dyes with a wide spectrum of colors and properties. jchemrev.com

Beyond their traditional use in the textile and printing industries, azo dyes are integral to various fields of research. jchemrev.comjchemrev.com Their unique electronic and optical properties have led to applications in advanced materials, such as liquid crystal displays, optical data storage, and nonlinear optics. researchgate.net In analytical chemistry, certain azo dyes serve as sensitive reagents for the detection of metal ions. jchemrev.com Furthermore, the incorporation of heterocyclic moieties into azo dye structures has opened up avenues in medicinal chemistry, with studies exploring their potential as various therapeutic agents. rsc.org The continuous exploration of novel azo dye derivatives underscores their enduring significance in both fundamental and applied chemical research. jchemrev.com

Overview of Acid Dyes and Their Structural Diversities

Acid dyes are a class of water-soluble anionic dyes that are applied to substrates such as wool, silk, and nylon from an acidic dyebath. tiankunchemical.com The defining feature of an acid dye is the presence of one or more acidic groups, most commonly sulfonic acid sodium salts (-SO3Na), which impart water solubility. tiankunchemical.com

The structural diversity within acid dyes is vast, leading to a broad range of colors and fastness properties. tiankunchemical.com They can be classified based on their chemical structure, with major groups including azo, anthraquinone, and triarylmethane dyes. mdpi.com Azo-based acid dyes constitute the largest and most important group within this class. mdpi.com The structure of an acid dye typically consists of a chromophore, which is the color-producing part of the molecule (like the azo group), and auxochromes, which modify the color and enhance the dye's affinity for the fiber. nih.gov

Further classification of acid dyes can be based on their application properties, which are influenced by their molecular size and affinity for the substrate. scribd.com This leads to categories such as strong acid (leveling) dyes, weak acid (milling) dyes, and acid mordant dyes. tiankunchemical.comscribd.com The ability to introduce different functional groups and create complex molecular architectures allows for the fine-tuning of properties to suit specific research and industrial needs. scielo.org.mx

Historical and Current Research Trajectories for Acid Yellow 76 Free Acid

Acid Yellow 76, in its salt form, has been a subject of interest primarily for its application as a dye. However, the "free acid" form, where the sodium salt of the sulfonic acid group is replaced by a proton, is significant in understanding the compound's intrinsic chemical properties and reactivity.

Historically, research on compounds like this compound has been linked to the development of new colorants with improved properties. More recently, the focus has expanded. For instance, studies have investigated the use of Acid Yellow 76 in the development of molecularly imprinted polymers (MIPs) for the selective removal of other dyes from wastewater, highlighting its role in environmental research. mdpi.com In this context, Acid Yellow 76 was used as a competitive agent to test the selectivity of a polymer designed to remove another specific dye. mdpi.com

Current research continues to explore the fundamental chemical and physical properties of such dyes. The molecular structure of this compound, with its pyrazolone (B3327878) and benzenesulfonic acid moieties, makes it a candidate for studies on aggregation phenomena, solvatochromism, and interactions with various substrates. nih.govelsevier.es Spectroscopic analysis, including UV-Vis, IR, and NMR, remains a cornerstone of its characterization. elsevier.esindustrialchemicals.gov.au The investigation of its free acid form is crucial for a deeper understanding of its dissociation constant and its behavior in different pH environments, which is fundamental to its application in various chemical processes. industrialchemicals.gov.au

Structure

2D Structure

3D Structure

Properties

CAS No. |

26455-70-9 |

|---|---|

Molecular Formula |

C23H20N4O7S2 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

4-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |

InChI |

InChI=1S/C23H20N4O7S2/c1-15-3-11-21(12-4-15)36(32,33)34-19-9-5-17(6-10-19)24-25-22-16(2)26-27(23(22)28)18-7-13-20(14-8-18)35(29,30)31/h3-14,26H,1-2H3,(H,29,30,31) |

InChI Key |

UBQRJILBZSHWRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Acid Yellow 76 Free Acid

Established Pathways for Acid Yellow 76 Free Acid Synthesis

The primary and most well-documented method for synthesizing Acid Yellow 76 involves a sequence of diazotization, azo coupling, and esterification reactions. chemicalbook.comworlddyevariety.com This pathway is a cornerstone of azo dye chemistry, valued for its reliability and high yields. uobabylon.edu.iq

The synthesis begins with the diazotization of a primary aromatic amine, followed by an azo coupling reaction with a suitable coupling component. uobabylon.edu.iq This electrophilic aromatic substitution reaction is fundamental to the formation of the azo chromophore. wikipedia.org

Diazotization: The process is initiated with the diazotization of 4-Aminophenol. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite (B80452) to form a diazonium salt. nih.gov The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. chemicalbook.comworlddyevariety.com In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as the electrophile, attacking the activated carbon of the pyrazolone (B3327878) ring, which serves as the nucleophile. wikipedia.org This coupling reaction forms the stable azo compound which is the core structure of the dye.

The specific precursors selected are critical for determining the final properties of the dye. Following the formation of the azo-linked intermediate, a final transformation is required to achieve the structure of this compound.

Precursors: The key starting materials are 4-Aminophenol (the diazo component) and 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (the coupling component).

Intermediate Transformation (Esterification): The intermediate formed after the coupling reaction possesses a free phenolic hydroxyl group from the 4-Aminophenol precursor. This hydroxyl group is then esterified using 4-Methylbenzene-1-sulfonyl chloride (tosyl chloride). chemicalbook.comworlddyevariety.com This step is crucial for the final structure and properties of the dye. The reaction converts the phenol (B47542) into a tosylate ester.

| Role | Chemical Name | Molecular Formula |

|---|---|---|

| Diazo Component | 4-Aminophenol | C₆H₇NO |

| Coupling Component | 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | C₁₀H₁₀N₂O₄S |

| Esterifying Agent | 4-Methylbenzene-1-sulfonyl chloride | C₇H₇ClO₂S |

Novel Synthetic Approaches and Derivatization Strategies for this compound

While the classical pathway is well-established, research into azo dye synthesis continues to explore more environmentally friendly and efficient methods.

Novel Synthetic Approaches: Greener synthetic routes are being investigated for azo dyes in general. One such approach involves solid-state synthesis by grinding the reactants, which can avoid the use of toxic solvents. For instance, the diazotization and coupling reactions can be performed by grinding an aniline (B41778) derivative, sodium nitrite, and an acidic catalyst like p-Toluenesulfonic acid (p-TsA) at low temperatures. sid.ir While not specifically documented for Acid Yellow 76, such solvent-free methods represent a potential novel approach to its synthesis.

Derivatization Strategies: Derivatization of the this compound structure could be explored to modify its properties. For other acid dyes, derivatization is used to alter shade, solubility, or fastness. For example, treating a dye intermediate with reagents like diethyl sulfate (B86663) or dimethyl sulfate can introduce alkyl groups. google.com Applying similar strategies to the Acid Yellow 76 structure could potentially create novel derivatives with tailored characteristics.

Mechanistic Elucidation of this compound Formation

The formation of this compound can be understood by examining the mechanisms of the individual reaction steps.

Diazotization Mechanism: In a strongly acidic solution, nitrous acid (formed from sodium nitrite and the acid) is protonated. This is followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). The amino group of 4-Aminophenol then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule results in the formation of the 4-hydroxyphenyldiazonium cation. sid.ir

Azo-Coupling Mechanism: The azo coupling is an electrophilic aromatic substitution. The 4-hydroxyphenyldiazonium cation is the electrophile. The coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, has an active methylene (B1212753) group within the pyrazolone ring that is electron-rich and serves as the nucleophilic site. The diazonium ion attacks this position, leading to the formation of a sigma complex intermediate. The subsequent loss of a proton re-establishes aromaticity and forms the stable azo linkage (-N=N-). wikipedia.orgresearchgate.net

Esterification Mechanism: The final step is the tosylation of the phenolic hydroxyl group. This reaction proceeds via a nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic sulfur atom of 4-Methylbenzene-1-sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the tosylate ester, yielding the final structure of this compound.

| Reaction Step | Reactants | Key Intermediate/Product | General Mechanism Type |

|---|---|---|---|

| Diazotization | 4-Aminophenol, Sodium Nitrite, Acid | 4-hydroxyphenyldiazonium cation | Nucleophilic attack on nitrosonium ion |

| Azo Coupling | 4-hydroxyphenyldiazonium cation, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | Azo-linked intermediate | Electrophilic aromatic substitution |

| Esterification | Azo-linked intermediate, 4-Methylbenzene-1-sulfonyl chloride | This compound | Nucleophilic acyl substitution |

Advanced Spectroscopic and Analytical Characterization of Acid Yellow 76 Free Acid

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment of Acid Yellow 76 Free Acid

FT-IR Spectroscopy: The FT-IR spectrum of an azo dye like this compound is characterized by several key absorption bands. A broad band observed around 3318 cm⁻¹ can be attributed to the O-H stretching vibrations of both carboxylic acid and phenolic groups within the molecule researchgate.net. The stretching vibration of the N=N bond, a defining feature of azo dyes, typically appears in the region of 1450–1500 cm⁻¹ . However, this can sometimes overlap with the C=C stretching vibrations of the aromatic rings, which are expected around 1583 cm⁻¹ researchgate.net. The presence of sulfonic acid (–SO₃H) groups is confirmed by characteristic stretching vibrations in the range of 1180–1120 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. It is particularly effective for analyzing the skeletal vibrations of the aromatic systems and the azo group in this compound . While specific Raman data for this compound is not extensively detailed in the provided results, the technique is generally valuable for confirming the presence of the azo linkage and the aromatic ring structures spectrabase.comresearchgate.net. The combination of FT-IR and Raman provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of sulfonated aromatic compounds, such as this compound, reveals characteristic chemical shifts for protons on the aromatic rings researchgate.netlibretexts.org. Protons adjacent to the electron-withdrawing sulfonate group (–SO₃H) are expected to appear at a higher frequency (downfield) researchgate.net. For instance, in similar sulfonated structures, aromatic protons ortho to the sulfonate group have been observed at high frequencies, such as 7.91-7.93 and 8.05-8.10 ppm researchgate.net. The integration of the signals in the ¹H NMR spectrum can be used to determine the degree of sulfonation researchgate.net.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, carbons in the aromatic rings of this compound would typically absorb in the range of 120-150 ppm libretexts.org. The specific chemical shifts of the carbon atoms provide information about their electronic environment and connectivity within the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity between protons and carbons, which is essential for the complete structural assignment of complex molecules like azo dyes researchgate.netmdpi.com.

Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns to confirm its structure.

For complex organic dyes, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to obtain the molecular ion peak, which confirms the molecular weight . In the case of sulfonated compounds, ESI in negative ion mode is particularly effective.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For benzenesulfonate derivatives, a common fragmentation pathway involves the loss of SO₂ aaqr.org. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments, which can be used to deduce the elemental composition with high accuracy.

Electronic Absorption and Fluorescence Spectroscopy of this compound

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the chromophoric system of this compound, which are responsible for its color.

UV-Vis Spectroscopy: As a yellow dye, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of azo dyes typically shows a high-intensity band in the visible region, which is attributed to a π→π* transition of the conjugated azo chromophore, and another band in the UV region corresponding to the aromatic rings academie-sciences.frresearchgate.net. For Acid Yellow 76, an absorbance peak has been noted at 200 nm aatbio.com. The position and intensity of these absorption bands can be influenced by the solvent polarity and pH of the solution.

Fluorescence Spectroscopy: While many azo dyes are not strongly fluorescent, some do exhibit fluorescence. The fluorescence spectrum, if observable, provides information about the excited state of the molecule. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence properties of dyes can be highly sensitive to their environment, making them useful as probes in various applications.

Chromatographic Separations for this compound and Its Analogues (e.g., HPLC, GC, TLC, Capillary Electrophoresis)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of dyes. Reversed-phase HPLC, often coupled with a UV-Vis detector, is a common method for separating azo dyes. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The retention time of the dye can be used for its identification, while the peak area allows for its quantification.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for the qualitative analysis of dye mixtures mytutor.co.ukuri.edu. The separation is based on the different affinities of the compounds for the stationary phase (e.g., silica gel) and the mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification uri.eduslideshare.net.

Other Techniques: While Gas Chromatography (GC) is generally not suitable for non-volatile and thermally labile compounds like this compound, other techniques such as Capillary Electrophoresis (CE) can be employed for the separation of charged species like sulfonated dyes.

The following table summarizes the application of various chromatographic techniques for the analysis of dyes:

| Technique | Principle | Application for Dyes |

| HPLC | Differential partitioning between a stationary and a mobile phase under high pressure. | Separation, quantification, and purity analysis of dyes. |

| TLC | Separation based on differential migration on a thin layer of adsorbent material. | Rapid qualitative analysis and screening of dye mixtures. |

| GC | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Generally not suitable for non-volatile dyes like Acid Yellow 76. |

| CE | Separation of ions based on their electrophoretic mobility in an electric field. | Separation of charged dye molecules. |

Electrochemical Methods in the Analytical Determination of this compound

Electrochemical methods offer a sensitive and selective approach for the determination of electroactive compounds like this compound. The electrochemical behavior of this dye is primarily due to the redox activity of its azo group (–N=N–).

The azo group can be electrochemically reduced at an electrode surface, generating a measurable current that is proportional to the concentration of the dye. Techniques such as cyclic voltammetry (CV) can be used to study the redox behavior of the dye, while more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often employed for quantitative analysis.

The development of chemically modified electrodes can enhance the sensitivity and selectivity of the electrochemical determination of azo dyes. For instance, glassy carbon electrodes (GCEs) have been used to study the electrochemical behavior of similar azo dyes, providing insights into their redox mechanisms and pH dependence mdpi.com.

Computational and Theoretical Studies on Acid Yellow 76 Free Acid

Quantum Chemical Calculations of Acid Yellow 76 Free Acid (e.g., DFT Studies)

No published studies containing DFT calculations specifically for this compound were found.

Prediction of Electronic Properties and Energy Gaps

Specific data on the predicted electronic properties, such as HOMO-LUMO energies and energy gaps for this compound, are not available in the existing literature.

Theoretical Assessment of Reactivity and Stability

A theoretical assessment of the reactivity and stability of this compound through quantum chemical calculations has not been reported in the scientific literature reviewed.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

No literature detailing molecular dynamics simulations or the analysis of intermolecular interactions for this compound was identified.

Degradation Pathways and Environmental Transformation of Acid Yellow 76 Free Acid

Advanced Oxidation Processes (AOPs) for Acid Yellow 76 Free Acid Degradation

Advanced Oxidation Processes (AOPs) are highly effective methods for degrading complex organic pollutants like azo dyes by generating powerful reactive oxygen species, most notably the hydroxyl radical (•OH). While direct experimental studies on Acid Yellow 76 are not extensively documented in the reviewed literature, the mechanisms described for similar azo dyes provide a framework for its potential degradation.

Fenton and Photo-Fenton Oxidation Mechanisms

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. neptjournal.comajol.info These radicals are non-selective and can attack the chromophoric azo bond, leading to the decolorization and degradation of the dye molecule. ajol.inforesearchgate.net The fundamental reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radicals can break down the complex dye structure into smaller, often less toxic, organic molecules, and potentially mineralize them into carbon dioxide and water. ajol.info The efficiency of the Fenton process is optimal at an acidic pH, typically around 3.0, as higher pH levels can cause the precipitation of iron hydroxide, reducing the availability of the catalyst. neptjournal.comajol.info

Photocatalytic Degradation of this compound

Photocatalytic degradation is another AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (typically UV). When the catalyst is irradiated, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species, which then degrade the dye molecules. lidsen.comelectrochemsci.org

The process for other acid yellow dyes has shown that degradation efficiency can be influenced by factors such as catalyst type (e.g., anatase vs. rutile TiO₂), pH, and the presence of other substances like hydrogen peroxide. lidsen.comsemanticscholar.org For instance, studies on Acid Yellow 23 demonstrated that the reaction follows first-order kinetics. semanticscholar.org It is plausible that Acid Yellow 76 would undergo a similar photocatalytic degradation pathway, involving the cleavage of the azo bond and subsequent breakdown of the resulting aromatic intermediates.

Biodegradation Mechanisms of this compound in Environmental Systems

Biodegradation involves the breakdown of organic compounds by microorganisms. Azo dyes are generally resistant to aerobic biodegradation but can be broken down under anaerobic (oxygen-deficient) conditions. canada.ca The primary mechanism is the reductive cleavage of the azo bond by microbial enzymes like azoreductases. researchgate.net This process breaks the molecule into smaller aromatic amines, which may be more amenable to subsequent aerobic degradation. canada.ca

According to predictive data from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, Acid Yellow 76 is not readily biodegradable. epa.gov The predicted biodegradation half-life is approximately 8.32 days. epa.gov This suggests a degree of persistence in the environment. The data also indicates a high soil adsorption coefficient, suggesting the compound is likely to bind to soil particles rather than remaining mobile in water. epa.gov

A study on a generic "Acid Yellow" dye using laccase produced by Bacillus sp. strain TR showed a 76.4% decolorization efficiency within 96 hours, indicating that enzymatic degradation is a viable pathway. researchgate.net The process involved the transformation of the N=N bond and the formation of various intermediates. researchgate.net

Chemical Hydrolysis and Photolysis Pathways of this compound

Kinetic and Thermodynamic Parameters of this compound Degradation

Specific experimental kinetic and thermodynamic data for the degradation of this compound are limited. However, predictive models provide some insight into its environmental persistence.

For other acid yellow dyes, such as Acid Light Yellow 2G, the Fenton oxidation process was found to follow first-order kinetics during its initial rapid phase. neptjournal.com Similarly, a study on Acid Yellow 17 using a Fenton-like process determined that the degradation followed pseudo-first-order kinetics and was an endothermic process. ajol.inforesearchgate.net

The following table summarizes the predicted environmental fate parameters for C.I. Acid Yellow 76 from the U.S. EPA's CompTox Dashboard. epa.gov

| Parameter | Predicted Value | Unit |

|---|---|---|

| Biodegradation Half-Life | 8.32 | days |

| Fish Biotransformation Half-Life (Km) | 0.977 | days |

| Atmospheric Hydroxylation Rate | 2.75e-11 | cm³/molecule·sec |

| Ready Biodegradability | 0.00 | Binary (0/1) |

| Soil Adsorption Coefficient (Koc) | 1.66e+5 | L/kg |

| Bioconcentration Factor | 8.13 | L/kg |

These predicted values suggest that while this compound may not persist indefinitely, it is not expected to degrade rapidly through biological means alone and shows a strong tendency to adsorb to soil. epa.gov

Environmental Remediation and Removal Methodologies for Acid Yellow 76 Free Acid

Adsorption Technologies for Acid Yellow 76 Free Acid Removal

Adsorption is a widely favored method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. mdpi.com This surface phenomenon involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Adsorbent Development and Characterization (e.g., Activated Carbon, Biochar)

The effectiveness of adsorption heavily relies on the properties of the adsorbent, such as surface area, porosity, and the presence of functional groups. aristonpubs.com Activated carbon and biochar are two of the most extensively studied adsorbents for dye remediation.

Activated Carbon: Renowned for its exceptionally high surface area and well-developed porous structure, activated carbon is a highly effective adsorbent for a variety of dyes. mdpi.comresearchgate.net It can be produced from numerous carbonaceous materials. Studies on various azo dyes demonstrate that activated carbon can effectively remove color from aqueous solutions. For instance, activated carbon prepared from almond shells showed a maximum removal efficiency of 90.83% for Acid Red 18 under optimal conditions. researchgate.net The efficiency of activated carbon is influenced by factors such as pH, adsorbent dose, and initial dye concentration. researchgate.netnih.gov

Biochar: As a low-cost and sustainable alternative, biochar has gained significant attention. biochartoday.com Produced through the pyrolysis of biomass (such as agricultural waste), biochar possesses a porous structure and surface functional groups that facilitate dye adsorption. aristonpubs.commdpi.com The properties of biochar can be enhanced through modification processes, such as acid activation, to improve its adsorptive capacity. acs.orgresearchgate.net Research on other acid dyes, such as Acid Red 73 and Acid Yellow 36, has shown the high potential of biochar as an effective adsorbent. biochartoday.comnih.gov For example, biochar derived from mandarin peels achieved a 98.08% removal efficiency for Acid Red 73. biochartoday.com

Below is a table summarizing the performance of different biochar adsorbents for the removal of various acid dyes.

| Adsorbent (Biomass Source) | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Mandarin Peel Biochar | Acid Red 73 | 140.85 | 1.5 | biochartoday.com |

| Delonix regia Biochar-Sulphur | Acid Yellow 36 | 270.27 | 1.5 | nih.gov |

| Kenaf Core Fiber (Quaternized) | Acid Blue-25 | 303.03 | Not Specified | researchgate.net |

| Kenaf Core Fiber (Quaternized) | Acid Green-25 | 344.83 | Not Specified | researchgate.net |

Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich)

Adsorption isotherm models are crucial for describing the interaction between the adsorbate and the adsorbent surface at equilibrium. The Langmuir and Freundlich models are the most commonly used to analyze dye adsorption data. youtube.com

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. youtube.com It is often indicative of a chemisorption process. iwaponline.com

Freundlich Isotherm: This empirical model is applied to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. youtube.com It is generally associated with physisorption.

The suitability of these models is determined by comparing the correlation coefficients (R²) derived from plotting experimental data. For many acid dyes, the adsorption process fits well with the Langmuir model, suggesting monolayer coverage on the adsorbent. researchgate.netkoreascience.kr However, in some cases, the Freundlich model also provides a good fit. researchgate.net

The table below presents isotherm parameters for the adsorption of different acid dyes on various adsorbents.

| Adsorbent | Target Dye | Best Fit Model | Langmuir Max. Capacity (q_max, mg/g) | Freundlich Intensity (1/n) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|---|---|

| Quaternized Kenaf Core Fiber | Acid Blue-25 | Langmuir | 303.03 | - | >0.99 | researchgate.net |

| Quaternized Kenaf Core Fiber | Acid Green-25 | Langmuir | 344.83 | - | >0.99 | researchgate.net |

| Bagasse Fly Ash (H₂O₂ treated) | Congo Red (acid dye) | Langmuir | 34.13 | - | 0.999 | koreascience.kr |

| Activated Charcoal (Almond Shell) | Acid Red 18 | Freundlich | - | 0.692 | 0.994 | researchgate.net |

Adsorption Kinetics and Thermodynamic Investigations

Adsorption Kinetics: Kinetic studies are essential to understand the rate of dye adsorption and the controlling mechanism of the process. The pseudo-first-order and pseudo-second-order models are widely used to test experimental data. For many acid dyes, the adsorption process is best described by the pseudo-second-order model, which suggests that chemisorption is the rate-limiting step. researchgate.netnih.govacs.org This implies that the adsorption rate depends on the availability of adsorption sites on the adsorbent surface.

Thermodynamic Investigations: Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insight into the spontaneity and nature of the adsorption process.

Gibbs Free Energy (ΔG°): Negative values indicate that the adsorption process is spontaneous and feasible.

Enthalpy (ΔH°): A positive value signifies an endothermic process, where adsorption is favored at higher temperatures. A negative value indicates an exothermic process.

Entropy (ΔS°): A positive value reflects increased randomness at the solid-liquid interface during adsorption.

Studies on dyes like Acid Blue-25 and Acid Green-25 have shown the adsorption to be a spontaneous and endothermic process. researchgate.net

The following table summarizes kinetic and thermodynamic findings for the adsorption of various acid dyes.

| Adsorbent | Target Dye | Best Fit Kinetic Model | ΔG° (kJ/mol) | ΔH° (kJ/mol) | Nature of Process | Reference |

|---|---|---|---|---|---|---|

| Quaternized Kenaf Core Fiber | Acid Blue-25 | Pseudo-second-order | Negative | Positive | Spontaneous, Endothermic | researchgate.net |

| Quaternized Kenaf Core Fiber | Acid Green-25 | Pseudo-second-order | Negative | Positive | Spontaneous, Endothermic | researchgate.net |

| Bagasse Fly Ash | Congo Red | Pseudo-second-order | Negative | Positive | Spontaneous, Endothermic | koreascience.kr |

| CMCH-Fe₃O₄ Nanoparticles | Acid Orange 12 | Pseudo-second-order | Not Specified | Not Specified | Surface reaction-controlled | nih.gov |

Membrane Filtration and Separation Processes for this compound

Membrane filtration technologies, particularly nanofiltration (NF), are promising for treating textile wastewater due to their high dye rejection rates and ability to separate dyes from salts. purewaterent.netresearchgate.net NF operates on a principle of size exclusion and electrostatic repulsion, making it effective for removing multivalent ions and organic molecules with a molecular weight typically between 200-1000 g/mol . researchgate.netiwaponline.com

The performance of NF membranes is influenced by the membrane's properties (material, pore size, surface charge) and operating conditions (pressure, pH, temperature, and dye concentration). iwaponline.comnih.gov For anionic dyes like Acid Yellow 76, membranes with a negative surface charge can enhance rejection due to electrostatic repulsion. Studies have demonstrated that NF membranes can achieve complete decolorization of effluents containing various acid and reactive dyes, producing high-quality water suitable for reuse. nih.gov For example, experiments with acid red dye showed removal efficiencies of up to 91.5-93.5% using an NF membrane under optimal conditions. nih.gov

| Membrane Type | Target Dye | Operating Pressure | Dye Rejection (%) | Reference |

|---|---|---|---|---|

| Nanofiltration (NF) | Acid Red Dye | 8 bar | 93.77 | nih.gov |

| Nanofiltration (NF-270) | General Textile Dyes | Not Specified | Sufficient for decolorization | iwaponline.com |

| Nanofiltration (NF90) | General Textile Dyes | Not Specified | COD reduction of 99% | nih.gov |

Coagulation-Flocculation Techniques for this compound Removal

Coagulation-flocculation is a conventional and cost-effective chemical treatment method used to remove suspended and colloidal particles from wastewater. ijstm.commdpi.com The process involves two main steps:

Coagulation: A coagulant (e.g., aluminum sulfate (B86663) (alum), ferric chloride, or polyaluminum chloride) is added to neutralize the charge of the colloidal particles, causing them to destabilize. ijstm.comscispace.com

Flocculation: The destabilized particles are gently mixed, often with the aid of a flocculant, to encourage their aggregation into larger flocs that can be easily removed by sedimentation or filtration. ijstm.com

The effectiveness of this process for dye removal is highly dependent on pH, coagulant dosage, and the chemical nature of the dye. ijstm.com For anionic acid dyes, coagulation is generally more effective at acidic pH values. unimap.edu.my At low pH, the hydrolyzed metal coagulants have a high positive charge, which effectively neutralizes the negative charge of the anionic dye molecules, leading to precipitation. Studies on dyes like Acid Orange 7 and Acid Red 73 have demonstrated high removal efficiencies using this method. unimap.edu.mytandfonline.com For instance, laterite soil, acting as a natural coagulant, achieved 98.43% color removal for Acid Orange 7 at pH 2. unimap.edu.my

| Coagulant | Target Dye | Optimal pH | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Polyaluminum Chloride (with Electrocoagulation) | Acid Red 73 | 7 | 99 (Dye), 88 (COD) | tandfonline.com |

| Laterite Soil | Acid Orange 7 | 2 | 98.43 | unimap.edu.my |

| Ferric Chloride Sludge | Acid Red 119 | Low pH beneficial | 96.53 | ijstm.com |

Exploratory Research Applications of Acid Yellow 76 Free Acid

Utilization in Advanced Functional Materials (e.g., Dye-Sensitized Systems)

There is currently no specific scientific literature available that documents the utilization of Acid Yellow 76 free acid in advanced functional materials, including dye-sensitized systems such as dye-sensitized solar cells (DSSCs). The development of DSSCs relies on sensitizer dyes that exhibit specific electrochemical and photophysical properties to efficiently convert light into energy. While azo dyes as a class have been investigated for such purposes, the performance and suitability of this compound in these systems have not been reported in existing research.

Applications in Material Science Beyond Traditional Dyeing (e.g., pH-sensing, optical materials)

Investigations into the broader applications of this compound in material science, such as for pH-sensing or the development of novel optical materials, are not found in the current body of scientific publications. Although some azo dyes are known to exhibit chromic properties (changing color in response to environmental stimuli like pH), specific research demonstrating this behavior for this compound, or its incorporation into functional optical materials, has not been documented.

Investigative Uses in Biological Systems Research (excluding clinical/toxicology)

There is no available research to suggest the use of this compound in non-clinical or non-toxicological biological systems research. The application of fluorescent molecules in biological research is a highly specific field that requires compounds with well-characterized photophysical properties, biocompatibility, and targeting capabilities.

As a Probe for Cellular Imaging and Structural Analysis

No studies have been published that describe the use of this compound as a fluorescent probe for cellular imaging or for the structural analysis of biological components. The design of cellular probes involves intricate molecular engineering to ensure cell permeability, low cytotoxicity, and specific localization to organelles or structures of interest, none of which has been reported for this particular dye.

Future Research Directions and Unresolved Questions for Acid Yellow 76 Free Acid

Comprehensive Lifecycle Assessment and Environmental Fate Modeling

A thorough understanding of the environmental impact of Acid Yellow 76 free acid requires a comprehensive lifecycle assessment (LCA). Future research should focus on conducting a "cradle-to-grave" analysis, which would evaluate the environmental footprint of the dye from its synthesis and formulation to its use and eventual disposal. This would involve quantifying energy and resource consumption, as well as waste and emissions at every stage.

A significant knowledge gap exists regarding the precise environmental fate of this compound. It is crucial to understand how the dye behaves and transforms in various environmental compartments, such as water and soil. Key areas for future investigation include its potential for biodegradation, photodegradation, and hydrolysis.

The biodegradation of this compound, particularly the reductive cleavage of the azo bond under anaerobic conditions, is a critical area of study. This process can lead to the formation of aromatic amines, which may be more toxic than the parent dye. Identifying the microorganisms and enzymatic pathways involved in its degradation is essential for assessing its environmental risk.

Furthermore, the development of sophisticated environmental fate models is necessary to predict the persistence and distribution of this compound in the environment. These models would integrate data on its physicochemical properties and degradation rates to estimate potential exposure levels for various ecosystems.

| Research Area | Key Objectives |

| Lifecycle Assessment | Quantify the complete environmental footprint of the dye. |

| Biodegradation | Elucidate the microbial and enzymatic pathways of degradation. |

| Abiotic Degradation | Investigate the role of factors like sunlight and water in its breakdown. |

| Environmental Fate Modeling | Develop predictive models for its behavior in different ecosystems. |

Integration with Emerging Technologies for Detection and Remediation

The development of sensitive and efficient methods for the detection and removal of this compound from wastewater is a pressing research priority. Future efforts will likely focus on the integration of emerging technologies to address this challenge.

For detection, research is moving towards the development of rapid and portable sensors that can provide real-time monitoring of the dye in water systems. This includes the exploration of electrochemical sensors, which can be designed for high selectivity and sensitivity, as well as optical sensors that utilize principles like surface plasmon resonance or fluorescence.

In the area of remediation, advanced oxidation processes (AOPs) have shown considerable promise for the degradation of azo dyes. Future research will aim to optimize various AOPs, such as photocatalysis using materials like titanium dioxide, Fenton and photo-Fenton processes, and ozonation, for the efficient removal of this compound. The goal is to achieve complete mineralization of the dye into harmless substances like water and carbon dioxide.

Additionally, the development of novel adsorbent materials is a key area of investigation. This includes the synthesis and application of materials with high surface areas and specific affinities for this compound, such as metal-organic frameworks (MOFs) and bio-based adsorbents. The focus will be on creating cost-effective and regenerable adsorbents for sustainable water treatment solutions.

| Technology | Application | Research Focus |

| Electrochemical Sensors | Detection | Designing highly selective and sensitive electrode materials. |

| Optical Sensors | Detection | Developing rapid and portable sensor devices. |

| Advanced Oxidation Processes | Remediation | Optimizing efficiency for complete mineralization of the dye. |

| Advanced Adsorbents | Remediation | Creating high-capacity, cost-effective, and reusable materials. |

Exploration of Novel Advanced Applications in Niche Scientific Fields

Beyond its traditional role as a colorant, the distinct chemical properties of this compound open up possibilities for its use in a range of specialized scientific applications. Future research could unlock new functionalities for this compound.

In the field of analytical chemistry, the chromophoric nature of this compound makes it a potential candidate for use as a chemical indicator or probe. Research could focus on harnessing changes in its spectral properties in response to specific chemical or physical stimuli, leading to the development of new sensing platforms.

In materials science, the incorporation of this compound into polymers or nanomaterials could result in the creation of novel functional materials. For example, its photoresponsive properties could be exploited to develop materials that change their characteristics upon exposure to light. There is also potential for its use as a dopant to modify the optical or electronic properties of conductive polymers.

Another exciting avenue of research is its potential application in photocatalysis, where it could act as a photosensitizer. In this role, it would absorb light and transfer the energy to initiate or enhance chemical reactions, potentially enabling the use of visible light for processes that typically require UV radiation.

Finally, this compound can serve as a valuable model compound in toxicological and environmental science studies. Its well-defined structure and prevalence make it a suitable subject for fundamental research aimed at understanding the mechanisms of azo dye toxicity and their interactions with biological and environmental systems.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of Acid Yellow 76 free acid in synthetic batches?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. For novel batches, cross-validate results against published spectral databases and ensure reproducibility across ≥3 independent runs .

- Data Validation : Include retention times, integration values (HPLC), and chemical shift assignments (NMR) in supplementary materials, adhering to journal guidelines for experimental reproducibility .

Q. How can researchers design experiments to evaluate the photostability of this compound under varying pH conditions?

- Experimental Design :

- Prepare aqueous solutions at pH 2–12 using standardized buffers.

- Expose samples to controlled UV light (e.g., 365 nm) and measure degradation kinetics via spectrophotometry at λmax (e.g., 420 nm).

- Include triplicate measurements and statistical analysis (e.g., ANOVA) to account for variability .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., discrepancies in FT-IR peak assignments) for this compound be resolved?

- Analytical Approach :

- Compare raw data with literature (e.g., Beilstein Database, peer-reviewed studies) to identify potential artifacts or solvent interference.

- Perform computational simulations (e.g., DFT for vibrational modes) to validate experimental FT-IR peaks .

Q. What strategies optimize the synthesis of this compound to minimize by-products like sulfonated derivatives?

- Methodological Framework :

- Use reaction calorimetry to monitor exothermic events during sulfonation steps.

- Adjust stoichiometry (e.g., sulfuric acid ratio) and temperature gradients iteratively, guided by Design of Experiments (DoE) principles.

- Validate outcomes via LC-MS to track by-product formation .

- Data Interpretation : Correlate reaction parameters (e.g., time, temperature) with LC-MS peak areas to identify optimal conditions .

Q. How can bioassay-guided fractionation be applied to study the environmental toxicity of this compound metabolites?

- Protocol :

- Fractionate degraded samples (e.g., via column chromatography) and test each fraction for ecotoxicity using Daphnia magna or algal growth inhibition assays.

- Pair toxicity data with LC-HRMS to identify toxic metabolites .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported molar extinction coefficients (ε) for this compound across studies?

- Resolution Workflow :

- Replicate published protocols using identical solvents and instrumentation.

- Validate ε via independent methods (e.g., gravimetric analysis vs. spectrophotometry).

- Publish raw calibration curves and instrument calibration certificates for transparency .

Computational and Theoretical Extensions

Q. What computational models are suitable for predicting the aqueous solubility of this compound at varying temperatures?

- Model Selection :

- Use COSMO-RS or UNIFAC for thermodynamic solubility predictions.

- Validate against experimental shake-flask method data (25–50°C) .

- Data Reporting : Include Hansen solubility parameters, predicted vs. observed solubility ratios, and error margins in supplementary materials .

Environmental and Interdisciplinary Applications

Q. How can spectroscopic and chromatographic data be integrated to assess this compound’s adsorption behavior in soil matrices?

- Interdisciplinary Approach :

- Conduct batch adsorption experiments with soil samples (varying organic matter content).

- Analyze supernatant via UV-Vis and soil residues via FT-IR-ATR to track binding mechanisms.

- Apply Langmuir/Freundlich isotherms to model adsorption capacity .

- Data Synthesis : Correlate isotherm parameters (e.g., KF) with soil properties (e.g., CEC, pH) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.